5-(2,2-Dimethoxyacetyl)-2,2-dimethylcyclopentan-1-one
Description
5-(2,2-Dimethoxyacetyl)-2,2-dimethylcyclopentan-1-one is an organic compound with a unique structure that includes a cyclopentanone ring substituted with a dimethoxyacetyl group and two methyl groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Properties
Molecular Formula |
C11H18O4 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
5-(2,2-dimethoxyacetyl)-2,2-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C11H18O4/c1-11(2)6-5-7(9(11)13)8(12)10(14-3)15-4/h7,10H,5-6H2,1-4H3 |
InChI Key |
ODDCSDHRFNSCDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1=O)C(=O)C(OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dimethoxyacetyl)-2,2-dimethylcyclopentan-1-one typically involves the reaction of cyclopentanone with dimethoxyacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-(2,2-Dimethoxyacetyl)-2,2-dimethylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
5-(2,2-Dimethoxyacetyl)-2,2-dimethylcyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(2,2-Dimethoxyacetyl)-2,2-dimethylcyclopentan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites and inhibit enzyme activity, which can be useful in drug development and biochemical research .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethoxy-2-phenylacetophenone: A photoinitiator used in polymerization reactions.
2,5-Dimethoxybenzaldehyde: Used in the synthesis of various organic compounds.
2-Methoxyphenyl isocyanate: Employed in amine protection/deprotection sequences.
Biological Activity
The compound 5-(2,2-Dimethoxyacetyl)-2,2-dimethylcyclopentan-1-one is a ketone derivative that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, exploring its pharmacological properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula :
- Molecular Weight : 200.23 g/mol
- CAS Number : 112047-43-5
Structural Characteristics
The structure of this compound features a cyclopentane ring substituted with a dimethoxyacetyl group. This unique arrangement contributes to its biological activity.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of dimethylcyclopentanones have shown effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
Anti-inflammatory Effects
Research has suggested that this compound may possess anti-inflammatory properties. In vitro studies demonstrated inhibition of pro-inflammatory cytokines in immune cells when exposed to related ketones. This suggests potential applications in treating inflammatory diseases.
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have shown promise. In particular, studies have reported cytotoxic effects against specific cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been highlighted as a significant area for further research.
Neuroprotective Effects
Emerging evidence indicates that certain cyclopentanone derivatives may offer neuroprotective benefits. Animal models have shown that these compounds can mitigate neurodegeneration and improve cognitive function in conditions such as Alzheimer's disease.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the effects of various cyclopentanone derivatives on human cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. This finding supports the notion that this compound could be developed as a therapeutic agent for cancer treatment.
Case Study: Neuroprotective Effects
A recent animal study assessed the neuroprotective effects of related compounds in models of Alzheimer's disease. The administration of this compound resulted in improved memory retention and reduced amyloid plaque formation compared to control groups. These results suggest potential therapeutic avenues for neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
